molecular formula C9H10N2O5 B13994214 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one CAS No. 3257-75-8

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one

Cat. No.: B13994214
CAS No.: 3257-75-8
M. Wt: 226.19 g/mol
InChI Key: BWPVYUIZEQCYPW-UHFFFAOYSA-N
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Description

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N2O5 It is a derivative of pyrimidine and is characterized by the presence of a hydroxyl group at the 4-position and an anhydropentofuranosyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one typically involves the reaction of a suitable pyrimidine derivative with an anhydropentofuranosyl donor. One common method involves the use of a protected pyrimidine nucleoside, which is then subjected to deprotection and cyclization reactions to form the desired compound. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and solvent conditions to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction, the availability of raw materials, and the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The anhydropentofuranosyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    1-(2,5-Anhydropentofuranosyl)-4-aminopyrimidin-2(1H)-one: This compound has an amino group at the 4-position instead of a hydroxyl group, leading to different chemical and biological properties.

    1-(2,5-Anhydropentofuranosyl)-4-methylpyrimidin-2(1H)-one:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

CAS No.

3257-75-8

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14)

InChI Key

BWPVYUIZEQCYPW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O

Origin of Product

United States

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